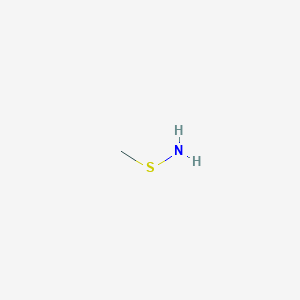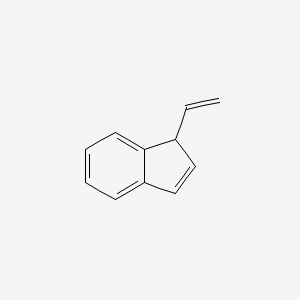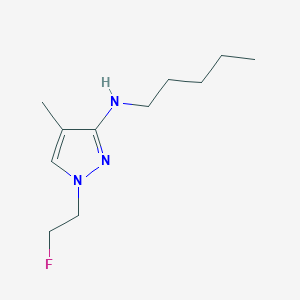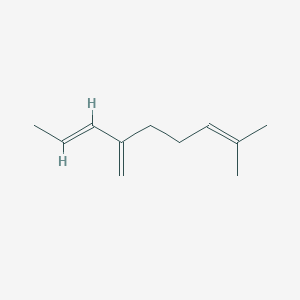![molecular formula C7H9NO2S B11747738 {2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine](/img/structure/B11747738.png)
{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine is an organic compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of a thiophene ring and a dioxin ring, with a methanamine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydroxythiophene with formaldehyde and ammonia, followed by cyclization to form the dioxin ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic properties .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, derivatives of this compound are explored for their potential to act as pharmaceuticals, particularly in the treatment of neurological disorders and cancer .
Industry
In industry, the compound is used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of {2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in electron transfer processes, which is crucial for its function in electronic devices .
Comparison with Similar Compounds
Similar Compounds
1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one: This compound has a similar fused ring system but with an ethanone group instead of a methanamine group.
Sodium 4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-2-ylmethoxy)-1-butanesulfonate: Another related compound with a sulfonate group attached to the dioxin ring.
Uniqueness
{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine is unique due to its methanamine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanamine |
InChI |
InChI=1S/C7H9NO2S/c8-3-6-7-5(4-11-6)9-1-2-10-7/h4H,1-3,8H2 |
InChI Key |
KLEPTKBBYYYALG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(SC=C2O1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Nitro-3-[4-(3-nitrophenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B11747662.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11747669.png)
![(E)-propoxy[(pyridin-2-yl)methylidene]amine](/img/structure/B11747676.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747678.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11747692.png)
![(2S)-2-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B11747704.png)


![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11747723.png)

![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11747728.png)



